molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid CAS No. 110358-59-3

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid

Cat. No. B2396508
CAS RN: 110358-59-3
M. Wt: 298.211
InChI Key: YXPSLOHNNGSOGW-UHFFFAOYSA-N
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Description

“3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid” is an organic compound . It has an empirical formula of C11H13N3O7 and a molecular weight of 299.24 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)CCOCCNC1=CC=C(N+=O)C=C1N+=O . This indicates the presence of a carboxylic acid group (O=C(O)), a dinitrophenyl group (C1=CC=C(N+=

Scientific Research Applications

Analytical Chemistry and High-Performance Liquid Chromatography (HPLC)

The 2,4-dinitrophenyl (DNP) derivatives of amino acids serve as valuable analytical forms in HPLC. Researchers have explored their dissociation constants in micellar solutions of sodium dodecyl sulfate, which acts as a micellar mobile phase in reversed-phase liquid chromatography. These derivatives allow for the precise determination of amino acid composition in polypeptide fractions of animal origin .

Proteinogenic Amino Acid Analysis

The synthesis of 2,4-DNP derivatives of proteinogenic amino acids provides a powerful tool for amino acid analysis. By reacting free amino acids with 2,4-dinitrofluorobenzene, researchers can obtain crystalline derivatives suitable for further investigation. These derivatives aid in identifying and quantifying specific amino acids in complex biological samples .

Structural Studies and Crystallography

Researchers have used 2,4-DNP derivatives to study the structure of biomolecules. These derivatives can form stable complexes with various compounds, including sugars and nucleosides. Their crystalline nature allows for X-ray crystallography, providing insights into molecular conformations and interactions .

Biochemical Research and Enzyme Inhibition Studies

The unique chemical properties of 2,4-DNP derivatives make them useful in enzyme inhibition studies. By modifying specific functional groups, researchers can investigate enzyme-substrate interactions and design potential inhibitors. These derivatives serve as valuable tools for understanding enzymatic processes .

Chemical Biology and Targeted Drug Delivery

Researchers have explored the use of 2,4-DNP derivatives as carriers for drug delivery systems. By conjugating them to specific ligands or nanoparticles, scientists can achieve targeted drug delivery to specific tissues or cells. The stability and reactivity of these derivatives play a crucial role in designing effective drug carriers .

Environmental Monitoring and Detection of Nitroaromatic Compounds

The nitro groups in 2,4-DNP derivatives make them sensitive to nitroaromatic compounds. Researchers have utilized these derivatives in environmental monitoring, particularly for detecting explosives, pollutants, and other harmful substances. Their selectivity and sensitivity contribute to their application in sensor development .

properties

IUPAC Name

4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSLOHNNGSOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid

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